2,4-dichloro-N-(4-ethoxyphenyl)benzamide
Description
Properties
Molecular Formula |
C15H13Cl2NO2 |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
IVQXRBQFZQYBHO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : The 2,4-dichloro configuration is common in bioactive benzamides, enhancing electrophilicity and target binding (e.g., enzyme inhibition) .
- Ethoxy vs.
- Heterocyclic Additions : Pyridyl () or thiadiazole moieties () introduce hydrogen-bonding sites, influencing target affinity and solubility.
Enzyme Inhibition
- Thiadiazole Derivatives: Compound 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) exhibits strong dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp 21, Ser 59, and Tyr 22 .
- Chlorophenyl Analogues: Derivatives like 2,4-dichloro-N-(4-chlorophenyl)benzamide (e.g., compound 50 in ) show anti-Trypanosoma brucei activity, though efficacy varies with side-chain length and flexibility.
Pharmacokinetic Considerations
- logD and Solubility: The ethoxyphenyl group in the target compound balances logD (~3.2) and aqueous solubility (logSw ~−5.0), contrasting with more polar pyridyl derivatives (logSw = −5.87 in ) or bulky quinoxaline-sulfamoyl compounds (logSw likely lower) .
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